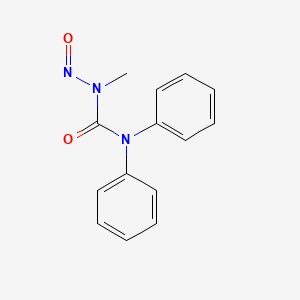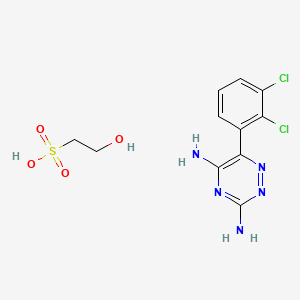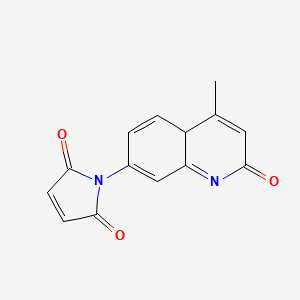
Carbostyril Maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbostyril Maleimide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a carbostyril moiety linked to a maleimide group. The compound has a molecular formula of C14H10N2O3 and a molecular weight of 254.24 g/mol . This compound is typically a solid substance with a yellow or orange crystalline appearance . It is soluble in organic solvents such as chloroform, dimethyl sulfoxide, and dichloromethane .
Mechanism of Action
Target of Action
Carbostyril Maleimide, also known as OPC-167832, is a novel carbostyril derivative that shows potent antituberculosis activity . The primary target of this compound is Decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1) , an essential enzyme for cell wall biosynthesis in Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its target, DprE1, by inhibiting its enzymatic activity . This interaction results in the disruption of cell wall biosynthesis in Mycobacterium tuberculosis, leading to its potent antituberculosis activity . The compound also exhibits bactericidal activity against both growing and intracellular bacilli .
Biochemical Pathways
The inhibition of DprE1 by this compound affects the biochemical pathway responsible for the biosynthesis of the cell wall in Mycobacterium tuberculosis . This disruption in the cell wall biosynthesis pathway leads to the death of the bacteria, thereby exhibiting its antituberculosis activity .
Result of Action
The result of this compound’s action is the potent bactericidal activity against Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting cell wall biosynthesis, the compound effectively kills both growing and intracellular bacilli . This makes it a promising candidate for the treatment of tuberculosis.
Preparation Methods
Carbostyril Maleimide can be synthesized through various synthetic routes. One common method involves the reaction of carbostyril derivatives with maleic anhydride under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the maleimide ring . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Carbostyril Maleimide undergoes several types of chemical reactions, including:
Addition Reactions: The compound readily participates in thiol-Michael addition reactions, where a thiol group adds to the maleimide moiety to form a thiosuccinimide product.
Diels-Alder Reactions: It can also undergo Diels-Alder reactions with dienes, forming cycloaddition products.
Substitution Reactions: The maleimide group can be substituted with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include thiols, dienes, and nucleophiles such as amines. The major products formed from these reactions are thiosuccinimides, cycloaddition products, and substituted maleimides .
Scientific Research Applications
Carbostyril Maleimide has a wide range of scientific research applications:
Comparison with Similar Compounds
Carbostyril Maleimide can be compared with other similar compounds such as:
OPC-167832: A carbostyril derivative with potent antitubercular activity.
3,4-Dicyano-6-methoxy carbostyril: Known for its long-wavelength absorption and emission properties, making it useful in photophysical studies.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields, from synthetic chemistry to biomedical research.
Properties
CAS No. |
1076199-75-1 |
|---|---|
Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-(4-methyl-2-oxo-1H-quinolin-7-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C14H10N2O3/c1-8-6-12(17)15-11-7-9(2-3-10(8)11)16-13(18)4-5-14(16)19/h2-7H,1H3,(H,15,17) |
InChI Key |
XHTNRWCYHKFZOL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N=C2C1C=CC(=C2)N3C(=O)C=CC3=O |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)N3C(=O)C=CC3=O |
Synonyms |
1-(1,2-Dihydro-4-methyl-2-oxo-7-quinolinyl)-1H-pyrrole-2,5-dione; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



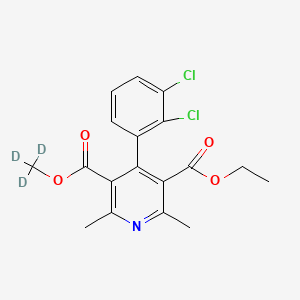


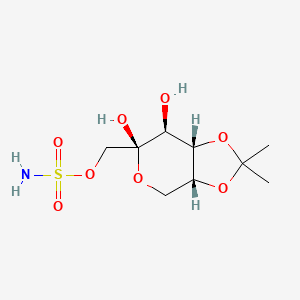

![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone](/img/structure/B563401.png)
![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)
![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)


![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)
